molecular formula C20H36O2 B155055 Labd-13-ene-8,15-diol CAS No. 10267-31-9

Labd-13-ene-8,15-diol

Cat. No.: B155055
CAS No.: 10267-31-9
M. Wt: 308.5 g/mol
InChI Key: LEOHDQKUMQKLMP-NUKBDRAPSA-N
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Mechanism of Action

Target of Action

Labd-13-ene-8,15-diol, also known as (E)-Labd-13-ene-8,15-diol, is a diterpene with the labdane skeleton . It shows strong anti-HRV2 and HRV3 activity, indicating that it targets Human Rhinoviruses (HRV2 and HRV3) . It also exhibits anti-lung and anti-laryngeal cancer activities against A549 and Hep2 cells . Furthermore, it inhibits the growth of gram-positive bacteria (Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes) and gram-negative bacteria (Vibrio parahaemolyticus, Escherichia coli, and Salmonella enteritidis) .

Mode of Action

Its antiviral, anticancer, and antibacterial activities suggest that it interacts with specific proteins or enzymes in these organisms, leading to inhibition of their growth or replication .

Biochemical Pathways

This compound is likely involved in the biosynthesis of oxygen-containing labdane-type diterpenes . A second ionization-initiated cyclization of copal-8-ol diphosphate is hypothesized to result in the formation of manoyl oxide isomers, while labd-13-ene-8α,15-diol could be formed either by phosphatase activity or type A diterpene synthase activity .

Pharmacokinetics

Its molecular weight of 3084986 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of this compound’s action is the inhibition of the growth or replication of certain viruses, cancer cells, and bacteria . This leads to its antiviral, anticancer, and antibacterial effects.

Biochemical Analysis

Biochemical Properties

Labd-13-ene-8,15-diol interacts with various enzymes, proteins, and other biomolecules. It is synthesized from geranylgeranyl diphosphate (GGPP) in a two-step process involving two diterpene synthase (diTPS) enzymes . The first enzyme, a class II diTPS, catalyzes the protonation-initiated cyclization of GGPP to form labda-13-en-8-ol diphosphate . The second enzyme, a class I diTPS, then transforms these intermediates into this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the growth of human cancer cells (A549 and Hep2) and human breast cancer (MDA-MB-231) cells . It induces apoptosis in these cells, leading to morphological alterations, nuclear condensation, and nuclear fragmentation .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, likely through interactions with the enzymes involved in its biosynthesis .

Temporal Effects in Laboratory Settings

Over time, this compound shows significant effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While specific threshold effects, toxic effects, or adverse effects at high doses have not been extensively studied, the compound has been found to inhibit tumor growth in ascetic models .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is synthesized from GGPP, a common precursor in the biosynthesis of terpenes . The enzymes involved in its biosynthesis likely play a key role in its metabolic pathway .

Subcellular Localization

The enzymes involved in its biosynthesis are targeted to the chloroplast, a major site of GGPP and diterpene production in plants

Preparation Methods

Synthetic Routes and Reaction Conditions: Labd-13-ene-8,15-diol can be synthesized through multi-step organic reactions. One common method involves the cyclization of geranylgeranyl diphosphate (GGPP) to form the labdane skeleton, followed by specific functional group modifications to introduce the hydroxyl groups at the 8 and 15 positions .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as plant oils. For instance, it can be isolated from the essential oils of certain plants through steam distillation and subsequent purification processes .

Chemical Reactions Analysis

Types of Reactions: Labd-13-ene-8,15-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Labd-13-ene-8,15-diol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Labd-13-ene-8,15-diol is unique due to its specific hydroxylation pattern and labdane skeleton. Similar compounds include:

  • Scoparinol (CAS#130838-00-5)
  • Agathadiol diacetate (CAS#24022-13-7)
  • ent-Labda-8(17),13E-diene-3beta,15,18-triol (CAS#90851-50-6)
  • ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside (CAS#1245636-01-4)
  • Goshonoside F1 (CAS#90851-24-4)
  • Goshonoside F5 (CAS#90851-28-8)
  • Agatholal (CAS#3650-31-5)
  • Imbricatolic acid (CAS#6832-60-6)
  • Isocupressic acid (CAS#1909-91-7)
  • Acetylisocupressic acid (CAS#52992-82-2) .

These compounds share structural similarities but differ in their functional groups and specific biological activities, making this compound a distinct and valuable compound for various applications.

Properties

IUPAC Name

(1R,2R,4aS,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOHDQKUMQKLMP-NUKBDRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/CC[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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